molecular formula C10H18ClNO2 B2435219 Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hcl CAS No. 2287287-96-9

Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hcl

Cat. No. B2435219
CAS RN: 2287287-96-9
M. Wt: 219.71
InChI Key: SXSXPKQIQMGZLP-UHFFFAOYSA-N
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Description

Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hcl is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in different areas of research.2.2]octane-2-carboxylate hcl.

Mechanism of Action

The mechanism of action of Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hcl is not fully understood. However, it is believed that this compound acts as a selective dopamine reuptake inhibitor, which increases dopamine levels in the brain. This increase in dopamine levels may be responsible for the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hcl has been shown to have various biochemical and physiological effects. This compound has been shown to increase dopamine levels in the brain, which may be responsible for its anxiolytic and antidepressant effects. Additionally, Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hcl has been shown to increase the release of acetylcholine, which may be responsible for its potential use in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hcl has several advantages for lab experiments. This compound is relatively easy to synthesize and has been shown to have potential applications in various areas of scientific research. However, there are also limitations to its use in lab experiments. This compound has not been extensively studied, and its mechanism of action is not fully understood. Additionally, the effects of this compound may vary depending on the experimental conditions.

Future Directions

There are several future directions for the study of Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hcl. One potential direction is to further investigate its potential use in the treatment of anxiety and depression. Another potential direction is to study the effects of this compound on other neurotransmitters and their potential applications in different areas of scientific research. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential limitations in lab experiments.
Conclusion:
Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hcl is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in different areas of research. Further studies are needed to fully understand the mechanism of action of this compound and its potential limitations in lab experiments. However, the potential applications of Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hcl make it a promising candidate for future research in the field of neuroscience.

Synthesis Methods

Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hcl can be synthesized using different methods. One of the most common methods is the reaction of 5-aminobicyclo[2.2.2]oct-2-ene-1-carboxylic acid with methanol in the presence of hydrochloric acid. This reaction results in the formation of Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hcl.

Scientific Research Applications

Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hcl has potential applications in various areas of scientific research. One of the most significant applications is in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. Additionally, Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hcl has been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.

properties

IUPAC Name

methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11;/h6-9H,2-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSXPKQIQMGZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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